6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
CAS No.: 859138-02-6
Cat. No.: VC5035552
Molecular Formula: C20H16O3
Molecular Weight: 304.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859138-02-6 |
|---|---|
| Molecular Formula | C20H16O3 |
| Molecular Weight | 304.345 |
| IUPAC Name | 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C20H16O3/c1-11-8-12(2)19-15(9-11)16(10-18(21)23-19)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3 |
| Standard InChI Key | DMHHXSAHNBMTCV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C |
Introduction
6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenone derivatives. It features a benzofuran moiety attached to a chromen-2-one ring system, which is a common structure in flavonoids known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic properties.
Synthesis
The synthesis of 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. These may include the formation of the benzofuran core followed by the introduction of the chromen-2-one moiety. Common synthetic routes involve the use of reagents such as methoxybenzaldehyde, methyl ketones, and chromen-2-one derivatives under specific conditions like acid or base catalysis, elevated temperatures, and inert atmospheres.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: Using reagents like potassium permanganate or chromium trioxide to form oxidized products.
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Reduction: Using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
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Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and chromen-2-one rings.
Biological Activities and Applications
While specific biological activities of 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one are not extensively documented, compounds with similar structures have shown potential anti-inflammatory and antioxidant properties. These properties make them interesting subjects for further study in medicinal chemistry and pharmacology.
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